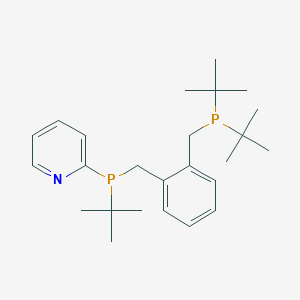

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine is an organic compound known for its unique structure and properties. It is a white to light-yellow crystalline solid with a distinct odor. This compound is highly soluble in common organic solvents and exhibits strong basicity, allowing it to react with acids to form corresponding salts. It is also known for its stability under standard laboratory conditions .

Vorbereitungsmethoden

The synthesis of 2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine typically involves the reaction of 2,6-diiodopyridine with di-tert-butylphosphine magnesium bromide, followed by the addition of methyl chloroformate . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The mixture is then heated to 45°C and stirred for two days. After cooling to room temperature, triethylamine is added to form a white precipitate, which is then purified using column chromatography .

Analyse Chemischer Reaktionen

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine is widely used in scientific research due to its versatile properties:

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.

Medicine: It is explored for its potential use in drug development, particularly in the design of metal-based drugs and diagnostic agents.

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps .

Vergleich Mit ähnlichen Verbindungen

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine is unique due to its specific structure and the presence of both pyridine and phosphine functional groups. Similar compounds include:

2,6-Bis(di-tert-butylphosphinomethyl)pyridine: This compound has a similar structure but lacks the benzyl group, resulting in different reactivity and coordination properties.

2,6-Di-tert-butylpyridine: This compound is structurally simpler and does not contain phosphine groups, making it less versatile in coordination chemistry.

2,6-Di-tert-butyl-4-methylpyridine: This compound is used as a non-nucleophilic base and has different applications compared to this compound.

Biologische Aktivität

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine, commonly referred to as compound 1 , is a phosphine-derived ligand with significant implications in coordination chemistry and catalysis. Its unique structure, characterized by a pyridine ring and bulky phosphine groups, endows it with distinctive biological activities, particularly in the context of enzyme inhibition and metal complex formation.

Chemical Structure

- Molecular Formula : C25H39N P2

- CAS Number : 2410085-45-7

- Molecular Weight : 431.54 g/mol

Biological Activity Overview

Compound 1 exhibits a range of biological activities primarily through its interactions with various biological targets, including proteins involved in oxidative stress response and enzymatic pathways.

The biological activity of compound 1 is largely attributed to its ability to act as a ligand for transition metals, facilitating catalytic processes that can influence biological systems. Its phosphine groups can coordinate with metal centers, enhancing the reactivity of metal complexes in biological systems.

1. Inhibition of Keap1-Nrf2 Interaction

A significant area of research has focused on the interaction between compound 1 and the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress:

- Study Reference : A recent study demonstrated that compounds similar to 1 can inhibit the Keap1-Nrf2 protein-protein interaction (PPI), leading to increased Nrf2 activity and subsequent upregulation of antioxidant genes. This mechanism is beneficial in treating diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

2. Catalytic Applications

In catalytic applications, compound 1 has been shown to facilitate reactions such as:

- Alkoxycarbonylation : It acts as an effective ligand in palladium-catalyzed alkoxycarbonylation reactions, yielding high selectivity for linear esters from alkenes. This property is essential for synthesizing pharmaceuticals and agrochemicals .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

ditert-butyl-[[2-[[tert-butyl(pyridin-2-yl)phosphanyl]methyl]phenyl]methyl]phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NP2/c1-23(2,3)27(22-16-12-13-17-26-22)18-20-14-10-11-15-21(20)19-28(24(4,5)6)25(7,8)9/h10-17H,18-19H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHSDHXCMWPMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.